Zheda-Phos

描述

Zheda-Phos is a newly developed, readily available, and air-stable monophosphine ligand. It has gained significant attention in the field of organic synthesis due to its effectiveness in palladium-catalyzed reactions, particularly the monoarylation of acetone with aryl chlorides .

准备方法

Synthetic Routes and Reaction Conditions

The preparation of Zheda-Phos involves a ligand-free copper-catalyzed amination followed by nucleophilic substitution. The synthetic route is designed to incorporate steric prominence on the carbazole moiety, which enhances its reactivity and selectivity .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using palladium catalysts and optimized reaction conditions to ensure high yield and purity .

化学反应分析

Primary Chemical Reaction: α-Monoarylation of Acetone

Zheda-Phos is most prominently utilized in the palladium-catalyzed α-monoarylation of acetone with aryl chlorides . This reaction enables the formation of carbon-carbon bonds under mild conditions, producing monoarylated acetone derivatives.

Key Reaction Parameters

Kinetic Analysis

-

The reaction exhibits first-order dependence on aryl chloride concentration , indicating that oxidative addition of the aryl chloride to palladium is the rate-determining step .

-

This compound enhances the reaction rate by stabilizing the palladium intermediate and increasing electron density at the metal center.

Mechanistic Pathway

The reaction proceeds through a canonical palladium-catalyzed cycle:

-

Oxidative Addition : Pd(0) inserts into the C–Cl bond of the aryl chloride.

-

Deprotonation : Acetone undergoes deprotonation at the α-position.

-

Transmetallation : The deprotonated acetone coordinates to palladium.

-

Reductive Elimination : The C–C bond forms, regenerating Pd(0).

This compound facilitates this cycle by:

-

Providing steric bulk to prevent undesired bis-arylation.

-

Stabilizing Pd intermediates via strong σ-donor and weak π-acceptor properties.

Substrate Compatibility

-

Aryl Chlorides : Tolerates ortho-, meta-, and para-substituted aryl chlorides, including heteroaromatics (e.g., pyridines).

-

Electron Effects : Electron-deficient aryl chlorides react faster due to enhanced oxidative addition kinetics.

Limitations

-

Sterically hindered substrates (e.g., 2,6-disubstituted aryl chlorides) show reduced reactivity.

-

Non-chlorinated aryl halides (e.g., bromides, iodides) are less effective under standard conditions.

Comparative Efficiency

This compound outperforms traditional ligands like PPh₃ or Xantphos in this reaction due to:

-

Air Stability : Eliminates the need for inert-atmosphere handling.

-

Higher Turnover Numbers (TON) : Achieves full conversion with low Pd loading (2.5 mol%).

科学研究应用

Zheda-Phos has a wide range of applications in scientific research:

作用机制

The mechanism of action of Zheda-Phos involves its role as a ligand in palladium-catalyzed reactions. It facilitates the formation of palladium complexes that undergo oxidative addition, transmetallation, and reductive elimination steps. These steps are crucial for the successful monoarylation of acetone with aryl chlorides .

相似化合物的比较

Similar Compounds

Gorlos-Phos: Another monophosphine ligand used in palladium-catalyzed reactions.

LB-Phos: Known for its effectiveness in activating carbon-chlorine bonds.

Uniqueness of Zheda-Phos

This compound stands out due to its high stability, availability, and effectiveness in specific palladium-catalyzed reactions. Its unique steric and electronic properties make it a valuable ligand in organic synthesis .

生物活性

Zheda-Phos, a novel monophosphine ligand, has garnered attention in the field of organic synthesis, particularly for its role in palladium-catalyzed cross-coupling reactions. This article explores its biological activity, potential applications, and relevant research findings.

Overview of this compound

This compound is characterized by its air-stability and ease of synthesis, making it a valuable tool in organic synthesis. It enhances the efficiency of various reactions, particularly in the monoarylation of acetone with aryl chlorides, facilitating the formation of carbon-carbon bonds under mild conditions. As a phosphine ligand, it coordinates with transition metals, influencing their electronic properties and activating them for catalytic cycles.

Biological Activity

While specific biological activities of this compound have not been extensively reported, phosphine ligands like this compound are often evaluated for their potential effects on biological systems due to their role in catalysis. The biological implications may arise from the compounds synthesized using this compound, especially if those compounds exhibit pharmacological properties.

Potential Biological Applications

- Catalytic Synthesis of Bioactive Compounds : this compound can be used to synthesize various bioactive molecules through palladium-catalyzed reactions. These compounds may possess antimicrobial or anticancer properties.

- Ligand Design in Drug Development : The unique properties of this compound can be utilized to design ligands for metal-based drugs, potentially enhancing their therapeutic efficacy.

Comparative Analysis with Other Phosphine Ligands

To better understand the unique features of this compound, a comparison with other phosphine ligands is provided in the table below:

| Compound | Key Features | Unique Aspects |

|---|---|---|

| Gorlos-Phos | Efficient in palladium-catalyzed borylation | Developed specifically for borylation reactions |

| Xiao-Phos | Used for P–C cross-coupling reactions | Notable for its performance in asymmetric synthesis |

| PEPPSI-Ligands | Known for stability and effectiveness in C–N coupling | Offers a broad substrate scope and high selectivity |

| This compound | Air-stable and easy to use | Particularly advantageous for general laboratory applications |

This compound stands out due to its air-stability and ease of use compared to other phosphine ligands, making it particularly advantageous for general laboratory applications.

Synthesis and Catalytic Activity

Recent studies have highlighted the effectiveness of this compound in various catalytic applications:

- Monoarylation Reactions : Research indicates that this compound significantly enhances the efficiency of monoarylation reactions involving aryl chlorides and acetone under mild conditions. This reaction showcases its potential utility in synthesizing complex organic molecules.

属性

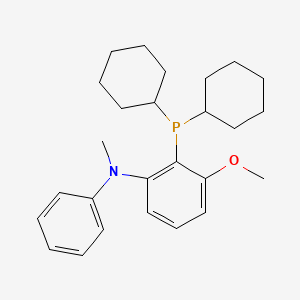

IUPAC Name |

2-dicyclohexylphosphanyl-3-methoxy-N-methyl-N-phenylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36NOP/c1-27(21-13-6-3-7-14-21)24-19-12-20-25(28-2)26(24)29(22-15-8-4-9-16-22)23-17-10-5-11-18-23/h3,6-7,12-14,19-20,22-23H,4-5,8-11,15-18H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGQZJEABZKJTBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C2=C(C(=CC=C2)OC)P(C3CCCCC3)C4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36NOP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1398565-95-1 | |

| Record name | [2-Dicyclohexylphosphino-3-methoxy-N-methyl-N-phenylbenzenamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。